Metamizole magnesium hexahydrate
Description
Historical Context of Metamizole (B1201355) Derivatives in Scientific Inquiry
The journey of metamizole and its derivatives is a significant chapter in the history of medicinal chemistry. The story begins with the synthesis of the first pyrazolone-based analgesic, antipyrine (B355649) (phenazone), in 1883 by Ludwig Knorr. wikipedia.org This discovery marked a pivotal moment, moving away from naturally derived pain relievers to synthetic compounds. wikipedia.orgnih.gov
Following the success of antipyrine, further research led to the development of other pyrazolone (B3327878) derivatives. In the 1890s, aminopyrine (B3395922) was synthesized, exhibiting even greater activity. japsonline.com The quest for improved compounds continued, and in 1920, metamizole (also known as dipyrone) was synthesized. chemsrc.com It was first introduced into the German market in 1922. cochranelibrary.com
Metamizole itself is considered a prodrug, meaning it is converted into its active metabolites within the body. chemsrc.comnih.gov The primary active metabolites are 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA). nih.gov The development of various salt forms of metamizole, including sodium and magnesium salts, was a natural progression in pharmaceutical development, often aimed at improving stability, solubility, and other physicochemical characteristics.
The timeline below highlights key milestones in the development of early pyrazolone analgesics.
| Year | Event |
| 1883 | Synthesis of Antipyrine (Phenazone) by Ludwig Knorr. wikipedia.orgnih.gov |
| 1890s | Development of Aminopyrine. japsonline.com |
| 1920 | Synthesis of Metamizole (Dipyrone). chemsrc.com |
| 1922 | Metamizole is first marketed in Germany. cochranelibrary.com |
The Significance of Metamizole Magnesium Hexahydrate in Contemporary Chemical and Biological Research
This compound is a specific salt form of metamizole that has garnered attention in chemical and biological research. Its chemical structure consists of two molecules of metamizole, one magnesium ion, and six water molecules of hydration. chemsrc.comnih.gov This hydrated salt form can influence the compound's physical properties, which is a key consideration in pharmaceutical research and formulation.
In biological research, studies involving metamizole often focus on its metabolites, as these are the primary active agents. nih.gov Research has explored the inhibitory effects of metamizole's metabolites on cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) that mediate pain and fever. frontiersin.orgnih.gov While much of this research is conducted with the more common sodium salt, the fundamental biological actions are attributed to the metamizole molecule and its metabolites.
One area of research has been the effect of metamizole on enzyme activity. For instance, in vitro studies have investigated the effects of metamizole magnesium on the activity of enzymes like glucose-6-phosphate dehydrogenase. medchemexpress.com Such research helps to build a more complete picture of the compound's biochemical interactions.
The table below provides key chemical information for this compound.
| Property | Value |
| Chemical Formula | C26H44MgN6O14S2 chemsrc.comnih.gov |
| Molecular Weight | 753.1 g/mol chemsrc.com |
| CAS Number | 667459-72-5 chemsrc.com |
Further research into the specific properties of this compound could provide valuable insights for the development of new formulations and a deeper understanding of its behavior in biological systems.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
667459-72-5 |
|---|---|
Molecular Formula |
C26H44MgN6O14S2 |
Molecular Weight |
753.1 g/mol |
IUPAC Name |
magnesium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hexahydrate |
InChI |
InChI=1S/2C13H17N3O4S.Mg.6H2O/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;;;;;;/h2*4-8H,9H2,1-3H3,(H,18,19,20);;6*1H2/q;;+2;;;;;;/p-2 |
InChI Key |
RNNVUENCSXWPMS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.O.O.O.O.O.[Mg+2] |
Origin of Product |
United States |
Synthesis Pathways and Structural Elucidation Studies
Methodological Investigations in Metamizole (B1201355) Magnesium Hexahydrate Synthesis
The synthesis of metamizole magnesium hexahydrate is a multi-step process that begins with the formation of the metamizole molecule itself, followed by salt formation and hydration.
The formation of this compound involves the reaction of metamizole with a magnesium salt in an aqueous solution. While detailed mechanistic studies specifically for the magnesium salt are not extensively published, the process generally involves the neutralization of the acidic sulfonic acid group of metamizole with a magnesium base, such as magnesium hydroxide. This acid-base reaction results in the formation of the magnesium salt of metamizole and water. The coordination of water molecules to the magnesium ion and the metamizole anion is a critical step in the formation of the stable hexahydrate crystal lattice.
The formation of the hexahydrate crystalline structure is a critical step that influences the stability and purity of the final product. The process involves dissolving the synthesized metamizole magnesium in water and then inducing crystallization. Key parameters that are typically optimized include:
Temperature: Controlled cooling of the saturated solution is crucial. A slow cooling rate generally favors the growth of larger, more uniform crystals.
pH: The pH of the solution must be carefully controlled to ensure the stability of the metamizole molecule and to promote the desired salt formation.
Solvent System: While water is the primary solvent for hydration, the use of co-solvents can be explored to influence solubility and crystal habit.
Concentration: The concentration of the metamizole magnesium salt in the solution will determine the yield and efficiency of the crystallization process.
The goal is to achieve a state of supersaturation that allows for the controlled precipitation of this compound.
The synthesis of the core metamizole molecule relies on key precursor transformations. A common industrial synthesis route starts with 4-aminoantipyrine (B1666024) (4-AA). The process involves the following key steps:
Condensation: 4-aminoantipyrine is reacted with formaldehyde (B43269).
Sulfonation: The resulting intermediate is then sulfonated using sodium bisulfite to yield metamizole sodium (also known as analgin). vulcanchem.com
Salt Exchange: To obtain metamizole magnesium, a subsequent reaction with a magnesium salt, such as magnesium chloride or magnesium hydroxide, is performed.
A patented alternative process for producing analgin describes the direct condensation of 4-aminoantipyrine, paraformaldehyde, and sodium bisulfite to create 4-N-demethylated analgin. google.com This intermediate is then hydrogenated with formaldehyde in the presence of a palladium-carbon catalyst to produce a crude form of analgin. google.com This crude product is then hydrolyzed under alkaline conditions to yield 4-methylaminoantipyrine (MAA), which is subsequently condensed with formaldehyde and sodium bisulfite to produce the final analgin product. google.com This highlights the pivotal role of transformations involving 4-aminoantipyrine and formaldehyde derivatives in the synthesis of metamizole compounds.
Advanced Structural Characterization of this compound
The precise three-dimensional arrangement of atoms in this compound is determined through a variety of advanced analytical techniques.
The solid-state structure of this compound is characterized by a central magnesium ion coordinated to two metamizole anions and six water molecules, giving it the molecular formula C26H44MgN6O14S2. nih.gov The "hexahydrate" designation indicates the presence of these six water molecules within the crystal lattice. ncats.io
Solid-state analytical techniques that are instrumental in elucidating this structure include:
X-ray Diffraction (XRD): This is the primary technique used to determine the precise arrangement of atoms in the crystal, including bond lengths and angles.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific solid-state NMR data for this compound is not widely published, this technique is valuable for probing the local environment of atomic nuclei (e.g., 1H, 13C) within the crystal lattice, providing insights into intermolecular interactions. science.gov
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify the functional groups present in the molecule and provide information about the hydrogen bonding network involving the water molecules.
Crystal engineering principles are applied to understand and control the crystallization process to obtain the desired polymorphic form with optimal physical properties.
Metamizole, as a pyrazolone (B3327878) derivative, can exist in different tautomeric forms. Tautomers are isomers of a molecule that differ only in the position of a proton and a double bond. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for studying the relative stabilities of these tautomers. researchgate.net
For metamizole, the main tautomeric equilibrium involves the keto-enol forms of the pyrazolone ring. Computational studies can calculate the energy of each tautomer, predicting which form is most stable in the gas phase and in different solvents. researchgate.netacs.org These theoretical calculations, when combined with experimental data from techniques like NMR, provide a comprehensive understanding of the conformational preferences and tautomeric equilibria of the metamizole molecule within the magnesium hexahydrate salt. researchgate.net
| Parameter | Description |
| Molecular Formula | C26H44MgN6O14S2 nih.gov |
| CAS Number | 667459-72-5 nih.gov |
| Crystal System | Data not widely available |
| Space Group | Data not widely available |
| Coordination Geometry | Magnesium ion coordinated with two metamizole anions and six water molecules. |
Spectroscopic Investigations for Structural Confirmationnih.gov
Spectroscopic methods are indispensable for confirming the molecular structure of this compound. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups and connectivity can be obtained. While specific spectra for the magnesium hexahydrate salt are not widely published, data from its constituent parts and closely related analogs like metamizole sodium provide a strong basis for structural confirmation. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Water of Hydration) | Broad band around 3400 cm⁻¹ |
| C-H Stretch (Aromatic/Alkyl) | 2850-3100 cm⁻¹ |
| C=O Stretch (Pyrazolone Ring) | ~1640-1670 cm⁻¹ |
| C=C Stretch (Aromatic/Pyrazolone) | ~1590, 1490 cm⁻¹ |
| S=O Stretch (Sulfonate Group) | ~1250-1300 cm⁻¹ (asymmetric), ~1050-1100 cm⁻¹ (symmetric) |
Raman Spectroscopy: This technique is particularly useful for analyzing both the active pharmaceutical ingredient and its formulation. Studies on metamizole have employed Raman spectroscopy for quantitative analysis and to monitor for degradation products, demonstrating its utility in quality control. researchgate.net The Raman spectrum would complement the IR data, providing strong signals for the pyrazolone and phenyl ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the organic structure of the metamizole anion. The proton NMR spectrum would show distinct signals for the methyl groups, the methylene (B1212753) protons of the sulfonate side chain, and the aromatic protons of the phenyl ring.
| Proton (¹H) Environment (Predicted) | Expected Chemical Shift (ppm) |
| Phenyl Protons | 7.2 - 7.6 |
| Methylene Protons (-CH₂-SO₃⁻) | ~4.0 - 4.5 |
| N-Methyl Protons (Ring & Side Chain) | ~2.5 - 3.5 |
| C-Methyl Protons (Ring) | ~2.2 - 2.6 |
Mass Spectrometry: Mass spectrometry (MS) is used to determine the mass-to-charge ratio of the compound and its fragments. nih.gov For this compound, electrospray ionization (ESI) would likely show the metamizole anion at m/z 310.1, corresponding to the [C₁₃H₁₆N₃O₄S]⁻ ion.
Polymorphism and Amorphous State Research of Related Pyrazolone Compounds
The solid-state form of a pharmaceutical compound can significantly influence its physical properties. Research into pyrazolone compounds, including metamizole salts, has revealed the existence of different solid-state forms, such as polymorphs and amorphous states. researchgate.netnih.govscispace.com
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. scielo.br These different crystalline forms are known as polymorphs. For pyrazolone derivatives, polymorphs can be obtained through different crystallization methods, such as varying the solvent, temperature, or rate of cooling. researchgate.net These forms can be identified and distinguished using techniques like:
Powder X-ray Diffraction (PXRD): Each polymorph produces a unique diffraction pattern.
Differential Scanning Calorimetry (DSC): Polymorphs typically have different melting points and heats of fusion.
Spectroscopy (IR, Raman): Subtle differences in the molecular arrangement within the crystal lattice can lead to variations in the vibrational spectra.
Studies on analgin (metamizole sodium monohydrate) have explored the preparation of different solid forms through methods like solvent addition, grinding, and slurrying, leading to forms with varying dissolution characteristics. researchgate.net
Amorphous State: In contrast to the ordered arrangement of crystalline solids, amorphous forms lack long-range molecular order. scielo.br Amorphous pyrazolone derivatives can be prepared by methods such as spray drying or inclusion complexation. nih.govnih.gov For instance, research has shown that metamizole can exist in an amorphous state when incorporated into nanofiber matrices, as confirmed by the absence of sharp peaks in X-ray diffraction patterns. nih.gov Amorphous forms often exhibit different properties compared to their crystalline counterparts.
| Solid-State Form | Key Characteristics |
| Crystalline (Polymorphs) | Ordered 3D lattice structure; Sharp diffraction peaks in PXRD; Distinct melting points. researchgate.net |
| Amorphous | Disordered structure, no long-range order; Broad halo in PXRD pattern; Exhibits a glass transition temperature (Tg) rather than a sharp melting point. nih.govnih.gov |
The study of polymorphism and amorphous states is critical in pharmaceutical development, as the choice of solid form can impact the stability and performance of the final product.
Molecular and Cellular Mechanisms of Action
Enzymatic Target Interactions of Metamizole (B1201355) and its Metabolites
The enzymatic interactions of metamizole are central to its pharmacological effects. The compound and its metabolites modulate the activity of key enzymes involved in pain and inflammation pathways.
Cyclooxygenase Isoform (COX-1, COX-2, COX-3) Inhibition Profiles in Experimental Systems
Metamizole and its active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA), exhibit a complex and distinct profile of cyclooxygenase (COX) inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). While it is not considered a classic NSAID due to its weak anti-inflammatory action, its interaction with COX enzymes, particularly in the central nervous system, is a key aspect of its mechanism. wikipedia.orgpan.pl
Reports suggest that metamizole's inhibition of COX-1 and COX-2 is generally weak, which may account for its lower incidence of certain side effects compared to other COX inhibitors. efsm.onlineefsm.online Some studies indicate that MAA is a more potent inhibitor of COX than metamizole itself, while AA is less active. tandfonline.com The analgesic effects of metamizole are correlated with the concentrations of both MAA and AA. tandfonline.com
Interestingly, some research points towards a more significant inhibition of COX-3, a splice variant of COX-1 found predominantly in the central nervous system. wikipedia.orgpan.plresearchgate.net This selective action on COX-3 is thought to contribute to its potent analgesic and antipyretic effects by reducing prostaglandin (B15479496) synthesis in the brain and spinal cord. wikipedia.orgresearchgate.net However, it's also been proposed that metamizole's metabolites may not directly inhibit COX in the same manner as standard inhibitors, but rather divert the prostaglandin synthesis process. researchgate.net
Table 1: Cyclooxygenase Inhibition Profile of Metamizole and its Metabolites
| Enzyme Isoform | Metamizole Activity | Metabolite Activity (MAA & AA) | Primary Site of Action | Reference |
|---|---|---|---|---|
| COX-1 | Weak inhibition | Weak inhibition | Peripheral and Central | wikipedia.orgpan.plefsm.onlineefsm.onlinenih.gov |
| COX-2 | Weak inhibition | Weak inhibition, but some studies suggest higher activity in certain cell types | Peripheral and Central | wikipedia.orgpan.plefsm.onlineefsm.onlinenih.govdrugbank.com |
| COX-3 | Considered a significant inhibitor | Believed to be a primary mechanism of action | Central Nervous System | wikipedia.orgpan.plresearchgate.netdrugbank.com |
Studies on Glucose-6-Phosphate Dehydrogenase Enzyme Activity in Experimental Models
Investigations into the effect of metamizole on glucose-6-phosphate dehydrogenase (G6PD) have revealed inhibitory actions in both in vitro and in vivo models. nih.govresearchgate.net G6PD is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for producing NADPH, which protects cells from oxidative damage.
In an in vitro study using purified human erythrocyte G6PD, metamizole demonstrated uncompetitive inhibition with a Ki value of 6.35 x 10⁻³ M and an I₅₀ value of 17 mM. nih.govresearchgate.net In vivo studies in rats showed that a 200 mg/kg dose of metamizole inhibited erythrocyte G6PD activity by 40% within the first 1.5 hours. nih.govresearchgate.net This inhibition of G6PD activity is a potential mechanism for metamizole-induced hemolytic anemia in individuals with G6PD deficiency. tandfonline.com Conversely, one in vitro study on rat erythrocytes suggested that metamizole can activate 6-phosphogluconate dehydrogenase (6PGD), another enzyme in the pentose phosphate pathway. if-pan.krakow.pl Further research is needed to clarify these findings.
Table 2: Effect of Metamizole on Glucose-6-Phosphate Dehydrogenase (G6PD) Activity
| Experimental Model | Type of Inhibition | Key Findings | Reference |
|---|---|---|---|
| In vitro (Human Erythrocyte G6PD) | Uncompetitive | Ki = 6.35 x 10⁻³ M, I₅₀ = 17 mM | nih.govresearchgate.net |
| In vivo (Rat Erythrocyte G6PD) | Inhibition | 40% inhibition at 1.5 hours with 200 mg/kg dose | nih.govresearchgate.net |
| In vitro (Chicken Erythrocyte G6PD) | Inhibition | I₅₀ = 0.57 mM | researchgate.net |
Receptor-Mediated Activities
Beyond direct enzyme inhibition, metamizole's metabolites engage with key receptor systems, contributing significantly to its analgesic properties.
Endogenous Opioid System Modulation in Model Organisms
A substantial body of evidence indicates that metamizole's analgesic effects are, in part, mediated by the modulation of the endogenous opioid system. scispace.comresearchgate.netresearchgate.net Studies have shown that metamizole can stimulate the release of endogenous opioids without directly binding to opioid receptors (μ, κ, δ). researchgate.netresearchgate.net The analgesic effect of metamizole can be reduced by the administration of naloxone (B1662785), an opioid receptor antagonist, either systemically or through microinjection into specific brain regions like the periaqueductal gray (PAG). researchgate.netresearchgate.net
Microinjection of metamizole into the PAG has been shown to activate descending pain-modulating pathways in the nucleus raphe magnus, leading to the inhibition of spinal nociceptive neurons. researchgate.net Furthermore, repeated administration of metamizole into the PAG can induce tolerance, with cross-tolerance to morphine, and can precipitate opioid withdrawal symptoms upon naloxone administration, further supporting the involvement of endogenous opioid systems. researchgate.net
Endocannabinoid System Interactions of Metamizole Metabolites
The endocannabinoid system is another critical target for the metabolites of metamizole. wikipedia.orgefsm.onlinescispace.comresearchgate.net The active metabolites of metamizole, particularly 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), are conjugated with arachidonic acid in the body to form arachidonoyl amides. wikipedia.orgnih.gov These newly discovered metabolites, arachidonoyl-4-methylaminoantipyrine and arachidonoyl-4-aminoantipyrine, have been shown to bind to and act as agonists at cannabinoid type 1 (CB1) receptors. nih.govscispace.com
Activation of CB1 receptors is believed to play a role in the descending antinociceptive pathway. efsm.onlinescispace.com Experimental evidence demonstrates that the antinociceptive effect of metamizole can be diminished by a CB1 receptor antagonist. scispace.com Furthermore, these arachidonoyl amide metabolites have been shown to reduce the activity of "ON-cells" and increase the activity of "OFF-cells" in the rostral ventromedial medulla (RVM), a key area in the descending pain pathway, with these effects being reversed by both CB1 and TRPV1 blockade. nih.gov
Intracellular Signaling Pathway Investigations
The molecular actions of metamizole and its metabolites culminate in the modulation of various intracellular signaling pathways, although this area requires more extensive research for a complete understanding.
The spasmolytic effect of metamizole is thought to be related to the inhibition of intracellular calcium release. researchgate.netviamedica.pl This is likely achieved by reducing the synthesis of inositol (B14025) phosphate, a key second messenger in G protein-coupled receptor signaling that triggers calcium release from intracellular stores. viamedica.plnih.gov
Furthermore, there is evidence to suggest that metamizole may activate the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.gov The anti-hyperalgesic effect of the metabolite MAA has been linked to the activation of cGMP and the opening of ATP-sensitive potassium channels. drugbank.com
Recent studies have also explored the impact of metamizole on signaling pathways related to cell proliferation and apoptosis. In chronic myeloid leukemia cells, metamizole has been shown to limit proliferation and induce apoptosis, potentially through the Bax/Bcl-2/caspase-3 cascade. nih.gov Additionally, some research suggests a possible interaction with the NF-κB signaling pathway, a key regulator of inflammation and cell survival. nih.gov
Calcium Homeostasis and Inositol Phosphate Synthesis Regulation
The regulation of intracellular calcium (Ca2+) levels is a critical component of cellular signaling. The activation of many cell surface receptors leads to a biphasic increase in cytoplasmic Ca2+ concentration, which is sourced from both intracellular stores and the extracellular space. nih.gov This process is intricately linked to the hydrolysis of phosphatidylinositol 4,5-bisphosphate, a minor phospholipid in the plasma membrane. nih.gov This reaction, catalyzed by phospholipase C, produces inositol (1,4,5) trisphosphate (IP3) and diacylglycerol. nih.gov IP3 plays a crucial role by stimulating the release of Ca2+ from intracellular reservoirs. nih.gov
The cell employs two primary pathways to terminate the Ca2+-releasing effects of IP3: dephosphorylation to inositol (1,4) bisphosphate or phosphorylation to inositol (1,3,4,5) tetrakisphosphate. nih.gov While the mechanism of Ca2+ mobilization from internal stores is well-documented, the precise way in which Ca2+ enters the cell from the extracellular environment is still under investigation. nih.gov One prominent theory suggests that the depletion of intracellular Ca2+ pools by IP3 secondarily triggers this influx. nih.gov
Myo-inositol, a precursor for the membrane phospholipid phosphatidylinositol, is fundamental to numerous cellular functions, including signal transduction and energy metabolism. nih.gov Its synthesis from glucose-6-phosphate is carried out by the enzyme myo-inositol-3-phosphate synthase (MIPSp). nih.gov The regulation of inositol synthesis is vital for maintaining cellular equilibrium and proper development. nih.gov
Molecular Basis of Cellular Proliferation and Apoptosis Modulation in Cell Lines
Research has demonstrated that metamizole can influence cell proliferation and apoptosis, the process of programmed cell death. In a study utilizing the K562 chronic myeloid leukemia (CML) cell line, increasing concentrations of metamizole were shown to limit cell proliferation and induce apoptosis. nih.govnih.gov
The pro-apoptotic effects of metamizole were further elucidated by examining key molecules in the apoptotic pathway. At concentrations of 50 µM and higher, metamizole led to increased levels of caspase-3, a critical executioner enzyme in apoptosis. nih.govnih.gov Furthermore, at these concentrations, a significant decrease in the expression of the anti-apoptotic protein Bcl-2 mRNA was observed, while the expression of the pro-apoptotic protein Bax mRNA was significantly increased at a 100 µM concentration. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a well-established indicator of apoptosis induction. Flow cytometry analysis confirmed that concentrations of 50 and 100 µM promoted apoptosis compared to the control group. nih.govnih.gov The number of mitotic cells also decreased with rising metamizole concentrations, further supporting its anti-proliferative effect. nih.govnih.gov
Table 1: Effects of Metamizole on K562 Chronic Myeloid Leukemia Cells
| Concentration | Effect on Proliferation | Caspase-3 Levels | Bax mRNA Expression | Bcl-2 mRNA Expression | Apoptosis |
| 10 µM | Limited | - | - | - | - |
| 50 µM | Limited | Increased | - | Decreased | Promoted |
| 100 µM | Limited | Increased | Increased | Decreased | Promoted |
Neuroinflammatory and Cytokine Modulation in Experimental Pain Models
Impact on Microglial Activation and Neuroprotective Research
In the context of the central nervous system, metamizole has demonstrated neuroprotective effects by modulating the activity of microglia, the primary immune cells of the brain. nih.gov In a model of experimental ischemia, metamizole was found to reduce microglial activation. nih.gov Furthermore, in a mouse model of neuropathic pain, repeated administration of metamizole inhibited the activation of spinal microglia. nih.gov This action is significant as activated microglia are known to release pro-inflammatory factors that contribute to the development and maintenance of pain states. nih.gov By silencing microglial activation, metamizole consequently reduces the levels of pronociceptive cytokines. nih.gov
Regulation of Pro-Nociceptive Cytokines (IL-1beta, IL-6, IL-18) in Dorsal Root Ganglia
Metamizole's analgesic effects in neuropathic pain are closely linked to its ability to modulate the expression of pro-nociceptive cytokines in the dorsal root ganglia (DRG), which are clusters of sensory neurons. nih.govnih.gov In a rat model of chronic constriction injury (CCI) of the sciatic nerve, a common model for neuropathic pain, metamizole administration was found to diminish the expression of several key interleukins. nih.govnih.gov
Specifically, seven days after the nerve injury, metamizole significantly decreased the CCI-induced elevation in the mRNA levels of Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-18 (IL-18) in the DRG. nih.gov The upregulation of IL-1β was reduced from 1.7-fold to 1.2-fold, and the increase in IL-18 was diminished from 1.5-fold to 1.3-fold compared to control animals. nih.gov This indicates that metamizole's antinociceptive properties in neuropathic pain are, at least in part, mediated by its ability to suppress the production of these pro-inflammatory and pain-promoting cytokines at the level of the primary sensory neurons. nih.govnih.gov
Table 2: Effect of Metamizole on Pro-Nociceptive Cytokine mRNA Levels in Dorsal Root Ganglia
| Cytokine | Upregulation after CCI | Upregulation after CCI with Metamizole |
| IL-1β | 1.7 ± 0.1 | 1.2 ± 0.1 |
| IL-18 | 1.52 ± 0.09 | 1.3 ± 0.1 |
Chemokine (CCL4, CCL6) Expression Studies in Neuropathic Pain Models
Chemokines, a family of small cytokines, also play a crucial role in the pathogenesis of neuropathic pain. Research has shown that metamizole can modulate the expression of specific chemokines in the DRG. nih.gov In the same CCI rat model, the analgesic effect of metamizole was strongly associated with a reduction in the expression of CCL4 in the DRG. nih.gov
The role of another chemokine, CCL6, in neuropathic pain is still being investigated. nih.gov While previous studies have noted a significant, time-dependent increase in CCL6 mRNA levels in the DRG following nerve injury, the current study observed that metamizole diminishes this CCI-induced elevation in the CCL6 level. nih.gov This suggests that metamizole's mechanism of action in neuropathic pain may also involve the modulation of this less-understood chemokine, warranting further investigation into its specific role. nih.gov
Experimental Disposition and Metabolism Studies
Biotransformation Pathways in Model Systems
The conversion of metamizole (B1201355) into its primary and secondary metabolites is a critical determinant of its activity. This process begins with a rapid non-enzymatic reaction and is followed by enzymatic transformations in the liver and other tissues.
Metamizole is considered a prodrug because it is rapidly and spontaneously hydrolyzed in the gastrointestinal tract, even before systemic absorption. mdpi.comgeneesmiddeleninformatiebank.nlfrontiersin.org This non-enzymatic cleavage converts metamizole into its main active metabolite, 4-Methylaminoantipyrine (4-MAA). frontiersin.orgmdpi.comdrugbank.com The bioavailability of 4-MAA is high, approaching 100% after oral administration. mdpi.com
Following its formation, 4-MAA is further metabolized to a second active metabolite, 4-Aminoantipyrine (B1666024) (4-AA). mdpi.comresearchgate.net This conversion occurs primarily through N-demethylation, a reaction mediated by several cytochrome P450 (CYP) enzymes in the liver, with studies identifying CYP1A2, CYP2B6, CYP2C9, and CYP3A4 as major contributors. mdpi.comnih.govnih.gov Interestingly, research also indicates that a significant portion of 4-MAA demethylation occurs outside the liver, performed by myeloperoxidase (MPO) in circulating granulocytes and their precursors in the bone marrow. nih.gov The demethylation capacity of MPO in these cells is estimated to be substantially higher than that of the liver. nih.gov
The metabolic cascade of metamizole also produces inactive metabolites. The primary active metabolite, 4-MAA, can undergo oxidation to form 4-Formyl-aminoantipyrine (4-FAA). geneesmiddeleninformatiebank.nlmdpi.com Concurrently, the second active metabolite, 4-AA, is further metabolized via acetylation to produce 4-Acetylaminoantipyrine (4-AAA). geneesmiddeleninformatiebank.nlmdpi.com This acetylation step is carried out by the polymorphic N-acetyltransferase-2 (NAT2) system. mdpi.com Both 4-FAA and 4-AAA are considered pharmacologically inactive and, along with 4-AA, constitute the major metabolites excreted in urine. mdpi.comresearchgate.nettandfonline.com
Mechanistic Research on Metabolite Activity and Toxicity in Cellular Models
The therapeutic effects and potential toxicity of metamizole are directly linked to the actions of its metabolites. In vitro studies using various cell lines have been instrumental in elucidating these mechanisms at a cellular level.
The analgesic effects of metamizole are partly attributed to the inhibition of cyclooxygenase (COX) enzymes by its active metabolites, 4-MAA and 4-AA. nih.gov However, these metabolites exhibit different potencies. Studies have shown that 4-MAA and 4-AA act as non-selective inhibitors of both COX-1 and COX-2. nih.govresearchgate.net Research indicates that 4-MAA is a more potent COX inhibitor than 4-AA. tandfonline.com One comparative study found that while both 4-MAA and the NSAID naproxen (B1676952) inhibit COX-mediated prostacyclin synthesis, 4-MAA was a less potent inhibitor, with an EC50 value approximately 20 times higher than that of naproxen. frontiersin.org Despite this lower potency, the high plasma concentrations of 4-MAA achieved after therapeutic doses of metamizole result in a comparable degree of COX inhibition. frontiersin.org
The rare but serious adverse effect of agranulocytosis has been linked to the formation of reactive metabolites. Studies using the granulocyte precursor cell line HL60 have provided insight into this toxicity. mdpi.comnih.gov Research demonstrates that while the primary metabolite 4-MAA alone is not toxic to these cells, it can form reactive, cytotoxic metabolites in the presence of heme iron (hemin). mdpi.comnih.govunibe.ch
A key mechanism of this toxicity is the severe depletion of cellular ATP, which is observed before the loss of plasma membrane integrity. mdpi.comresearchgate.net This depletion of the cellular energy pool is not due to mitochondrial dysfunction but rather a direct impairment of glycolysis. mdpi.comnih.gov The combination of 4-MAA and hemin (B1673052) was found to inhibit glycolysis more significantly than either substance alone, an effect that could be reversed by the radical scavenger N-acetylcysteine. mdpi.com This inhibition is associated with a decreased protein expression of pyruvate (B1213749) kinase, a key glycolytic enzyme. mdpi.comnih.gov These findings suggest that the formation of reactive metabolites from 4-MAA disrupts cellular energetics by inhibiting glycolysis, leading to ATP depletion and subsequent cytotoxicity in granulocyte precursors. mdpi.com
The potential for hepatotoxicity has been investigated using human liver cell lines, such as the LX-2 line. mdpi.comnih.gov These studies show that both metamizole and its active metabolites, 4-MAA and 4-AA, can induce a dose-dependent decrease in cell viability and promote apoptosis. mdpi.comnih.govresearchgate.net
At higher concentrations, the metabolites demonstrated greater cytotoxic effects than the parent drug. mdpi.comnih.gov For instance, at a concentration of 1000 µg/mL, 4-MAA and 4-AA reduced cell viability more significantly than metamizole. mdpi.com Flow cytometry analysis confirmed that this reduced viability was accompanied by a marked increase in apoptosis. mdpi.comresearchgate.net These findings indicate that metamizole and its metabolites can directly cause liver cell damage, providing a potential mechanism for hepatotoxicity. mdpi.comnih.gov
Table 1: Effect of Metamizole and its Metabolites on LX-2 Liver Cell Line Viability (MTT Assay) This table is interactive. You can sort and filter the data.
| Compound | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| Metamizole | 100 | 93.39 |
| Metamizole | 1000 | 60.03 |
| 4-MAA | 100 | 68.40 |
| 4-MAA | 1000 | 53.63 |
| 4-AA | 100 | 74.86 |
| 4-AA | 1000 | 50.86 |
Data sourced from a study on the LX-2 liver cell line. mdpi.com
Experimental Pharmacokinetic Profiling in Non-Human Models
The pharmacokinetic properties of metamizole have been investigated in various non-human models to understand its absorption, distribution, metabolism, and elimination. Metamizole itself is a prodrug and is rapidly hydrolyzed to its primary active metabolite, 4-methylaminoantipyrine (MAA). unipd.itunipi.it MAA is then further metabolized to other compounds, including the active metabolite 4-aminoantipyrine (AA). unipd.itnih.gov Pharmacokinetic studies in animals have largely focused on quantifying the plasma concentrations of these active metabolites following administration of metamizole.
Research in horses has provided detailed insights into the pharmacokinetic profiles of MAA and AA. unipd.itnih.gov Studies comparing intravenous (i.v.) and intramuscular (i.m.) administration of metamizole have shown that the route of administration can influence the peak concentration of the metabolites. unipd.it For instance, after i.v. administration, there is a more rapid metabolic conversion leading to a higher initial peak concentration of MAA compared to i.m. injection, which involves an absorption phase. unipd.it In both Arabian and healthy horses, plasma concentrations of MAA and AA were detectable for a significant period post-administration. unipd.itnih.gov
In sheep, similar pharmacokinetic investigations have been conducted. Following both i.v. and i.m. administration of metamizole, MAA was quantifiable in plasma for up to 10 hours in some animals. unipi.it The maximum concentration (Cmax) and the time to reach maximum concentration (Tmax) were found to be significantly different between the two administration routes. unipi.it
Studies in other species, such as dogs and cats, have also contributed to the understanding of metamizole's pharmacokinetics. In dogs, the pharmacokinetic profiles of MAA and AA were assessed after intravenous, intramuscular, oral, and rectal administration. researchgate.net In cats, metamizole is converted into its active metabolites, with MAA and AA being detectable in plasma for up to 24 and over 48 hours, respectively. researchgate.net
Pharmacokinetic studies in arthritic rats have explored the plasma concentrations of MAA after subcutaneous administration. nih.gov Research in calves undergoing surgery has also provided valuable data on the pharmacokinetics of MAA and AA after intravenous administration, with a two-compartment model best describing the kinetics of MAA. plos.org These studies across different species consistently show the rapid conversion of metamizole to its active metabolites and provide key data on their subsequent disposition. unipd.itunipi.itresearchgate.netnih.govplos.org
Pharmacokinetic Parameters of Metamizole Metabolites in Non-Human Models
The following tables summarize key pharmacokinetic parameters of metamizole's primary active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), observed in various non-human models.
Table 1: Pharmacokinetic Parameters of 4-methylaminoantipyrine (MAA) in Various Species
| Species | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (h*µg/mL) | t½ (h) |
|---|---|---|---|---|---|
| Horses | Intravenous (i.v.) | - | - | - | - |
| Intramuscular (i.m.) | - | - | 1.06 (AUCim/AUCiv ratio) | - | |
| Sheep | Intravenous (i.v.) | - | - | - | 1.45-3 |
| Intramuscular (i.m.) | - | - | 1.12 (AUCim/AUCiv ratio) | - | |
| Calves | Intravenous (i.v.) | - | - | - | 9.49 |
| Cats | - | 29.31 ± 24.57 | - | 28.54 ± 11.33 | ~4.98 |
| Dogs | - | - | - | - | - |
| Rats (arthritic) | Subcutaneous | - | - | - | - |
Data sourced from multiple studies and may not be directly comparable due to differences in study design. unipd.itunipi.itnih.govresearchgate.netnih.govplos.org
Table 2: Pharmacokinetic Parameters of 4-aminoantipyrine (AA) in Various Species| Species | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (h*µg/mL) | t½ (h) |
|---|---|---|---|---|---|
| Horses | Intravenous (i.v.) | - | - | - | - |
| Intramuscular (i.m.) | - | - | 0.54 (AUCim/AUCiv ratio) | - | |
| Sheep | - | - | - | - | - |
| Calves | Intravenous (i.v.) | 2.66 ± 1.96 (at 15 min) | - | - | - |
| Cats | - | 1.69 ± 0.36 | - | 49.54 ± 11.38 | ~14 |
| Dogs | - | 2.80 ± 1.43 | - | - | - |
Data sourced from multiple studies and may not be directly comparable due to differences in study design. unipd.itunipi.itresearchgate.netplos.org
Advanced Analytical Methodologies for Research and Quality Control
Development of High-Resolution Separation Techniques
High-resolution separation techniques are fundamental in distinguishing and quantifying metamizole (B1201355) and its various metabolites from complex biological matrices. Liquid chromatography and thin-layer chromatography are two prominent methods that have been successfully applied in this context.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly specific technique for the bioanalysis of metamizole's major metabolites. Metamizole is a prodrug that is rapidly hydrolyzed in the stomach to its primary active metabolite, 4-methylaminoantipyrine (MAA). nih.gov MAA is further metabolized to 4-formylaminoantipyrine (B29614) (FAA), 4-aminoantipyrine (B1666024) (AA), and 4-acetylaminoantipyrine (AAA). nih.gov
LC-MS/MS methods have been developed and validated for the simultaneous quantification of these metabolites in human plasma. tandfonline.comresearchgate.net These methods are crucial for pharmacokinetic studies, particularly in specific populations like infants or in studies investigating drug-drug interactions. tandfonline.com A key advantage of LC-MS/MS is its high sensitivity and specificity, allowing for the use of small sample volumes, which is especially beneficial in pediatric research. tandfonline.comresearchgate.net
Validation of these methods demonstrates excellent linearity, accuracy, and precision. For instance, one validated method showed linearity with a correlation coefficient (R) greater than 0.996, accuracy between 93.1% and 106.0%, and precision (coefficient of variation) of 12.7% or less. tandfonline.comresearchgate.net The recovery of the analytes from the plasma matrix was high (over 91.8%), with minimal ion suppression (less than 13.1%). tandfonline.comresearchgate.net
| Parameter | LC-MS/MS Method Validation Data | Reference |
| Analytes | 4-methylaminoantipyrine (MAA), 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), 4-acetylaminoantipyrine (AAA) | tandfonline.comresearchgate.net |
| Matrix | Human Plasma | tandfonline.comresearchgate.net |
| Linearity (R) | > 0.996 | tandfonline.comresearchgate.net |
| Accuracy | 93.1–106.0% | tandfonline.comresearchgate.net |
| Precision (CV) | ≤ 12.7% | tandfonline.comresearchgate.net |
| Mean Recovery | > 91.8% | tandfonline.comresearchgate.net |
| Ion Suppression | < 13.1% | tandfonline.comresearchgate.net |
This table presents a summary of the validation parameters for a developed LC-MS/MS method for the quantification of major metamizole metabolites.
Thin-Layer Chromatography (TLC) Applications in Research
Thin-layer chromatography (TLC) offers a practical and selective alternative for pharmacokinetic studies of metamizole metabolites. nih.gov TLC methods have been successfully developed for the determination of the major metabolites (4-methylaminoantipyrine, 4-aminoantipyrine, 4-acetylaminoantipyrine, and 4-formylaminoantipyrine) in both serum and urine. nih.gov
These methods are characterized by their practicability, selectivity, and sensitivity, with specific detection limits established for each metabolite in different biological matrices. nih.gov Following the chromatographic separation on the TLC plate, detection is typically performed using ultraviolet (UV) light at a wavelength of 265 nm. nih.gov The technique is capable of analyzing small sample volumes, with 250 microliters being sufficient for a complete analysis. nih.gov
| Metabolite | Detection Limit in Serum (µg/mL) | Detection Limit in Urine (µg/mL) | Reference |
| 4-methylaminoantipyrine | 0.6 | 2.0 | nih.gov |
| 4-aminoantipyrine | 0.16 | 1.0 | nih.gov |
| 4-acetylaminoantipyrine | 0.14 | 0.6 | nih.gov |
| 4-formylaminoantipyrine | 0.12 | 1.0 | nih.gov |
This table outlines the detection limits of major metamizole metabolites in serum and urine using a developed Thin-Layer Chromatography (TLC) method.
Spectroscopic Analytical Approaches
Spectroscopic methods provide another avenue for the quantification of metamizole, often in combination with chemometric techniques to resolve complex mixtures. These approaches are valued for their speed and simplicity.
UV-Spectrophotometry Coupled with Multivariate Calibration (PLS) for Multi-Component Analysis
UV-Visible spectrophotometry, when combined with multivariate calibration techniques like Partial Least Squares (PLS), becomes a powerful tool for the simultaneous analysis of metamizole in multi-component pharmaceutical formulations without the need for prior separation steps. nih.gov This approach is particularly advantageous as it avoids the often laborious and instrument-intensive procedures of chromatographic techniques. nih.gov
A study successfully applied this method for the simultaneous quantitative analysis of metamizole, thiamin (Vitamin B1), and pyridoxin (Vitamin B6) in the presence of cyanocobalamin. nih.gov The calibration model is built using a series of sample mixtures with varying concentrations of the drugs. The performance of the PLS model is evaluated based on the coefficient of determination (R²) and the root mean square error of calibration (RMSEC). nih.gov Results have shown a high correlation between the actual and predicted values, with R² values greater than 0.99, indicating excellent accuracy. nih.gov The low RMSEC values further suggest good precision. nih.gov The accuracy and precision of this method have been found to be comparable to those of the official High-Performance Liquid Chromatography (HPLC) method. nih.gov
Electrochemical Sensor Development (e.g., Carbon Nanotube Modified Electrodes)
The development of electrochemical sensors offers a sensitive and cost-effective approach for the determination of metamizole. A notable advancement in this area is the use of polypyrrole-carbon nanotube (PPy-CNT) composite modified glassy carbon electrodes (GCE). dergipark.org.trresearchgate.net This modification creates a catalytically active surface that is more effective for the oxidation of metamizole compared to an unmodified GCE. dergipark.org.trresearchgate.net
The PPy-CNT composite is easily deposited on the electrode surface using an ultrasonication-assisted pulsed polymerization technique. dergipark.org.trresearchgate.net The resulting sensor demonstrates excellent sensitivity, selectivity, and anti-fouling properties. dergipark.org.trresearchgate.net Using differential pulse voltammetry, a linear response for metamizole has been observed in the concentration range of 5-500 mg L⁻¹, with a detection limit of 1.6 mg L⁻¹. dergipark.org.trresearchgate.net This type of sensor has been successfully applied for the determination of metamizole in pharmaceutical samples. dergipark.org.trresearchgate.net
| Parameter | PPy-CNT/GCE Sensor Performance | Reference |
| Analytical Technique | Differential Pulse Voltammetry | dergipark.org.trresearchgate.net |
| Linear Range | 5-500 mg L⁻¹ | dergipark.org.trresearchgate.net |
| Detection Limit | 1.6 mg L⁻¹ | dergipark.org.trresearchgate.net |
This table summarizes the performance characteristics of a polypyrrole-carbon nanotube modified glassy carbon electrode (PPy-CNT/GCE) for the electrochemical determination of metamizole.
Purity Profiling and Impurity Characterization Research
The comprehensive analysis of Metamizole magnesium hexahydrate for purity and the characterization of its impurities are critical for ensuring its quality and consistency. Research in this area focuses on identifying and quantifying process-related impurities and degradation products. Advanced analytical techniques, particularly chromatography and mass spectrometry, are instrumental in establishing a detailed impurity profile.
Impurities in metamizole can originate from the manufacturing process or as a result of degradation. Key identified impurities include both process-related substances and degradation products formed under various environmental conditions. The primary active metabolites of metamizole, which are formed after administration, are also relevant in purity analysis as they can be present as degradation products. These include 4-methylaminoantipyrine (MAA), 4-aminoantipyrine (AA), and 4-formylaminoantipyrine (FAA). drugbank.commdpi.comsciepub.com
A significant focus of recent research has been the detection and quantification of genotoxic impurities, such as nitrosamines. For instance, N-nitroso metamizole EP impurity C is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) that can form from the reaction of metamizole with nitrite. researcher.lifetandfonline.com Due to its potential genotoxicity, highly sensitive methods are required to detect it at trace levels.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques for separating metamizole from its impurities. bvsalud.orgajrconline.org These are often coupled with mass spectrometry (MS) for definitive identification and quantification.
Research Findings on Metamizole Impurities
Detailed studies have been conducted to develop and validate robust analytical methods for the determination of metamizole and its related substances. For example, a UPLC-MS/MS method has been developed for the specific and sensitive quantification of N-nitroso metamizole EP impurity C in metamizole drug products. researcher.lifetandfonline.com This method demonstrated high sensitivity with a limit of quantification (LOQ) of 0.036 ng/mL. researcher.lifetandfonline.com
Another study focused on the simultaneous determination of metamizole and its metabolites by HPLC with diode-array detection (DAD). This method was capable of separating tramadol, metamizole, ropivacaine, and bupivacaine (B1668057) in analgesic mixtures, showcasing its utility in complex formulations. oup.com Furthermore, research using HPLC has identified and quantified known impurities C and E, along with several unknown impurities in metamizole sodium injections. bvsalud.org
The degradation of metamizole has also been a subject of investigation. One study using HPLC showed the degradation of metamizole sodium and the formation of its metabolites, 4-aminoantipyrine and 4-methylaminoantipyrine, with distinct retention times. researchgate.net
The following tables summarize the key impurities of metamizole and the analytical methods used for their characterization based on published research.
Table 1: Key Impurities of Metamizole
| Impurity Name | Other Names | Type | Origin |
| 4-Methylaminoantipyrine | MAA, Metamizole Impurity C, Noramidopyrine | Metabolite/Degradation Product | Hydrolysis of metamizole |
| 4-Aminoantipyrine | AA | Metabolite/Degradation Product | Demethylation of MAA |
| 4-Formylaminoantipyrine | FAA | Metabolite/Degradation Product | Oxidation of MAA |
| N-nitroso metamizole EP impurity C | N-nitrosomethylaminoantipyrine | Process-related/Degradation Product | Reaction of metamizole with nitrite |
| 4-Acetylaminoantipyrine | AAA | Metabolite/Degradation Product | Acetylation of AA |
| Metamizole Impurity A | 4-(Formylamino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one | Process-related | Synthesis |
| Metamizole Impurity E | - | Process-related | Synthesis |
This table is generated based on data from multiple sources. drugbank.commdpi.comsciepub.comresearcher.lifebvsalud.orgveeprho.comcaymanchem.comsigmaaldrich.com
Table 2: Analytical Methods for Impurity Characterization
| Analytical Method | Column | Mobile Phase | Detection | Key Findings | Reference |
| UPLC-MS/MS | Gemini C6-Phenyl (3.0 x 100 mm, 3 µm) | Gradient elution with ammonium (B1175870) formate (B1220265) and methanol (B129727) | Triple Quadrupole Mass Spectrometry | Developed for the determination of N-nitroso metamizole EP impurity C with a LOQ of 0.036 ng/mL. | researcher.lifetandfonline.com |
| HPLC-DAD | Inertsil ODS 3V C-18 | Sodium dihydrogen phosphate (B84403) buffer : Methanol (53:47 v/v) | DAD at 286 nm | Simultaneous estimation of Metamizole sodium and Pitofenone HCl. | ajrconline.org |
| HPLC | Xtimate C18 (250 mm × 4.6 mm, 5 μm) | Phosphate buffer and methanol (75:25) | UV at 254 nm | Detection of 2 known and 4 unknown impurities in metamizole sodium injection. | bvsalud.org |
| HPLC | Hypersyl ODS C18 (4.0 × 150 mm, 5 µm) | 50% methanol and 50% water (isocratic) | UV at 254 nm | Separation of metamizole sodium (RT 1.032 min), 4-AA (RT 2.601 min), and 4-AAA (RT 3.121 min). | researchgate.net |
| LC-MS/MS | - | - | MS/MS | Quantification of four major metamizole metabolites in human plasma. | nih.gov |
This table is generated based on data from multiple sources.
Computational and Theoretical Chemical Investigations
Quantitative Structure-Activity Relationship (QSAR) Analysis for Metamizole (B1201355) Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. For metamizole analogues, QSAR can help in designing new molecules with improved potency or a better safety profile.
While specific QSAR studies focusing solely on a series of metamizole analogues are not extensively reported in the provided context, the principles of QSAR are evident in broader studies of pyrazolone (B3327878) derivatives. These studies aim to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the anti-inflammatory and analgesic activities.
For example, research on pyrazole (B372694) analogues has identified that the nature of the substituent at the N1 position of the pyrazole core is crucial for selective COX-2 inhibitory activity. nih.gov The presence of a benzenesulfonamide (B165840) moiety was found to be important for high COX-2 selectivity. nih.gov Such findings are foundational for building a QSAR model, where the properties of this substituent would be quantified and correlated with the observed inhibitory concentrations.
The development of a robust QSAR model for metamizole analogues would involve:
A diverse dataset: A series of metamizole derivatives with experimentally determined biological activities (e.g., IC50 values for COX inhibition).
Calculation of molecular descriptors: Quantifying various physicochemical properties of the molecules.
Statistical modeling: Using techniques like multiple linear regression or machine learning to build a predictive equation.
Such a model could then be used to predict the activity of novel, unsynthesized metamizole analogues, thereby prioritizing synthetic efforts.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to observe their motion and conformational changes over time. This is particularly useful for understanding how a flexible molecule like metamizole and its metabolites behave in a biological environment, such as the binding pocket of a protein.
MD simulations can be used to:
Refine docking poses: After an initial docking prediction, MD simulations can assess the stability of the ligand-protein complex and identify more realistic binding conformations.
Analyze conformational flexibility: Metamizole and its metabolites are not rigid structures. MD simulations can explore the different shapes (conformations) they can adopt and how this flexibility influences their binding to a target.
Study water-mediated interactions: Water molecules often play a critical role in ligand-protein binding. MD simulations explicitly include water, providing a more accurate picture of the interactions.
For instance, MD simulations of nimesulide, another NSAID, in the active site of COX-2 have been performed to understand its binding in detail. uah.es Similar studies on metamizole's active metabolites would be invaluable. They could help to explain the experimental observation that metamizole metabolites may not act as classical competitive inhibitors of COX enzymes. nih.govnih.gov By simulating the behavior of MAA within the COX active site, researchers could potentially observe the "redirection of prostaglandin (B15479496) synthesis" that has been proposed. nih.gov
Conformational analysis, often a component of MD studies, focuses on identifying the low-energy conformations of a molecule. For metamizole, understanding its preferred shapes in solution and in a protein's active site is key to comprehending its activity.
Predictive Modeling of Compound Properties and Potential Interactions
Predictive modeling in computational chemistry encompasses a broad range of techniques used to forecast the physicochemical and biological properties of a compound, as well as its potential interactions with other molecules. For a drug like metamizole, this can include predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and identifying potential off-target interactions that could lead to side effects.
ADME Prediction: Computational models can predict properties like:
Solubility: The tendency of a compound to dissolve in a solvent. Metamizole is described as very soluble in water. tandfonline.com
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. The bioavailability of metamizole's active metabolite, MAA, is high (around 85-89% for oral administration). drugbank.com
Metabolism: Predicting which enzymes will metabolize a compound. Metamizole is metabolized in the liver, with CYP3A4 being a key enzyme in the metabolism of MAA. drugbank.commdpi.com
Protein binding: The extent to which a drug binds to proteins in the blood. The protein binding of metamizole and its metabolites is low. drugbank.com
| Property | Finding | Reference |
|---|---|---|
| Solubility | Metamizole is very soluble in water. | tandfonline.com |
| Bioavailability (of MAA) | ~85% for tablets, ~89% for drops. | drugbank.com |
| Metabolism | Metabolized by CYP3A4 in the liver. | drugbank.commdpi.com |
| Protein Binding | Low for metamizole and its metabolites. | drugbank.com |
Predicting Potential Interactions: Predictive models can also be used to screen a compound against a large panel of biological targets to identify potential interactions. This can help to:
Uncover novel mechanisms of action: As suggested by the interaction of the metabolite AA with the CB1 receptor. drugbank.com
Anticipate adverse effects: By identifying potential off-target binding that could lead to unwanted biological effects.
For metamizole, predictive modeling could be used to explore its interactions with a wider range of receptors and enzymes, potentially shedding more light on its complex mechanism of action, which is believed to involve the COX-3 enzyme, the cannabinoid system, and the opioidergic system. prolekare.czmdpi.comwikipedia.org
Formulation Science Research Academic Focus
Interfacial Phenomena and Stability Research for Metamizole (B1201355) Magnesium Hexahydrate in Complex Matrices
The use of polymers like xanthan gum in formulations with metamizole sodium has been studied to understand their effect on the drug delivery system. researchgate.net The rheological properties and swelling behavior of such systems are important indicators of their stability and performance. researchgate.net For instance, the miscibility of components in a formulation, which can be assessed using parameters like the Krigbaum and Wall parameters (Δb), is a key factor in achieving an optimal and stable formulation. researchgate.net
Furthermore, the degradation of metamizole in pharmaceutical products over time is a significant concern. Studies have utilized techniques like Raman spectroscopy combined with principal component analysis (PCA) to identify alterations related to the shelf life of commercial formulations containing dipyrone (B125322) (metamizole). researchgate.net This type of research is essential for understanding the chemical stability of metamizole within a formulated product.
Co-crystallization and Salt Formation Studies for Enhanced Material Properties
Co-crystallization and salt formation are well-established strategies in pharmaceutical sciences to modify and improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and stability. nih.gov
Co-crystals:
Co-crystals are multi-component crystals where the API and a co-former are held together by non-covalent interactions. nih.gov This approach can be particularly beneficial for poorly soluble drugs. nih.gov The formation of co-crystals can lead to improved mechanical properties, such as compressibility, which is important for tableting. nih.gov Various methods are employed for co-crystal preparation, including neat grinding and liquid-assisted grinding, which can enhance the rate of co-crystal formation. nih.gov
Salts:
The formation of salts is another common method to enhance the properties of an API. nih.gov It is estimated that over half of all marketed drugs are administered as salts. nih.gov A significant difference in the pKa (ΔpKa ≥ 3) between the API and the co-former generally indicates the formation of a salt. nih.gov
Environmental Fate and Degradation Studies
Pathways of Environmental Transformation and Breakdown
Metamizole (B1201355) undergoes rapid transformation in the environment, primarily through hydrolysis and biodegradation. nih.govanestezidergisi.comsetiabudi.ac.id The initial and most significant step is the non-enzymatic hydrolysis of metamizole into its main active metabolite, 4-methylaminoantipyrine (4-MAA). nih.govdrugbank.commdpi.com This hydrolysis is influenced by factors such as pH and temperature. anestezidergisi.com
Following its formation, 4-MAA is further metabolized through several pathways:
N-demethylation to form 4-aminoantipyrine (B1666024) (4-AA). nih.govdrugbank.commdpi.com
Oxidation to produce 4-formylaminoantipyrine (B29614) (4-FAA). nih.govdrugbank.commdpi.com
Acetylation of 4-AA to yield 4-acetylaminoantipyrine (4-AAA). nih.govdrugbank.commdpi.com
These transformation products (TPs), particularly 4-FAA and 4-AAA, are more stable in the aquatic environment than the parent compound and are frequently detected in wastewater treatment plant (WWTP) effluents, surface water, and even groundwater. researchgate.net Their persistence indicates that conventional wastewater treatment processes are not sufficient for their complete removal. researchgate.net
Studies have also explored the biodegradation of metamizole by microorganisms. White-rot fungi, such as Auricularia fuscosuccinea and Pleurotus eryngii, have demonstrated the ability to degrade metamizole and its metabolites, showing the potential for bioremediation approaches. researchgate.netresearchgate.net For instance, enzymatic extracts from A. fuscosuccinea achieved total degradation of metamizole within days under specific pH and temperature conditions. researchgate.net
| Parent Compound | Transformation Product (TP) | Abbreviation | Transformation Pathway |
|---|---|---|---|
| Metamizole | 4-methylaminoantipyrine | 4-MAA | Hydrolysis |
| 4-methylaminoantipyrine (4-MAA) | 4-aminoantipyrine | 4-AA | N-demethylation |
| 4-methylaminoantipyrine (4-MAA) | 4-formylaminoantipyrine | 4-FAA | Oxidation |
| 4-aminoantipyrine (4-AA) | 4-acetylaminoantipyrine | 4-AAA | Acetylation |
Detection and Monitoring Methodologies in Environmental Samples
The accurate detection and quantification of metamizole and its transformation products in complex environmental matrices like wastewater and surface water are crucial for assessing their environmental fate and risk. Various analytical techniques have been developed for this purpose, with liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) being the most common and effective method. nih.govnih.govacs.org
Sample preparation is a critical step to concentrate the analytes and remove interfering substances from the water samples. Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.govpjoes.commdpi.com Different SPE sorbents have been tested to achieve high recovery rates for metamizole's polar metabolites. pjoes.com
The limits of detection (LOD) and quantification (LOQ) for these methods are typically in the low nanogram per liter (ng/L) to microgram per liter (µg/L) range, allowing for the detection of these compounds at environmentally relevant concentrations. sciepub.comnih.govacs.org Monitoring studies have confirmed the presence of metamizole metabolites in WWTP influents and effluents, as well as in rivers and groundwater, at concentrations that can reach up to several micrograms per liter. researchgate.netmdpi.com
| Analytical Technique | Sample Preparation | Common Analytes | Typical Detection Limits (in water) |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Solid-Phase Extraction (SPE) | 4-MAA, 4-AA, 4-FAA, 4-AAA | 2.2-97.4 ng/L (LOD) nih.gov |
| High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | Solid-Phase Extraction (SPE) | Metamizole and other pharmaceuticals | Used for screening at higher concentrations pjoes.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Various extraction methods | Metamizole and metabolites | LOD of 50 pmol reported for metamizole sciepub.com |
Advanced Oxidation Processes for Degradation Research
Due to the limited efficiency of conventional wastewater treatment in removing metamizole's persistent metabolites, research has focused on advanced oxidation processes (AOPs). AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants. sciepub.commdpi.com
Several AOPs have been investigated for the degradation of metamizole and its TPs:
Fenton and Photo-Fenton Processes: These processes use iron salts and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The photo-Fenton process is enhanced by UV light. Studies have shown high degradation efficiency for 4-MAA, with around 90% removal in 20 minutes. sciepub.comsciepub.com
Ozonation: Ozone (O₃) is a strong oxidant that can effectively degrade metamizole metabolites. Research has identified various degradation products resulting from ozonation. nih.gov
Photocatalysis: This method often employs titanium dioxide (TiO₂) as a photocatalyst, which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. nih.govacs.org Photocatalysis can be induced by solar radiation, making it a potentially sustainable treatment option. sciepub.com
UV/H₂O₂: The photolysis of hydrogen peroxide by UV light is another effective way to generate hydroxyl radicals for pollutant degradation. mdpi.com
These AOPs have shown promise in achieving high removal and mineralization rates for metamizole and its byproducts in laboratory settings. sciepub.comacs.orgrepositorioinstitucional.mx
| AOP Method | Key Reagents/Conditions | Reported Efficiency for Metamizole/Metabolites |
|---|---|---|
| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV light | ~90% degradation of 4-MAA in 20 minutes sciepub.comsciepub.com |
| Ozonation | Ozone (O₃) | High reactivity with rate constants from 6.5×10⁴ to 2.4×10⁶ M⁻¹ s⁻¹ nih.gov |
| TiO₂ Photocatalysis | TiO₂ catalyst, UV light | Promising results for dipyrone (B125322) oxidation acs.org |
| Electro-Fenton | Electrochemical generation of reagents | ~95% degradation rate in 0.5 hours researchgate.net |
| Photocatalysis with CaLaCoO₉ Perovskite | CaLaCoO₉, UV-Vis irradiation | Up to 96% removal efficiency nih.gov |
Ecological Impact Assessment in Model Ecosystems
The presence of metamizole and its metabolites in the aquatic environment raises concerns about their potential ecological effects. researchgate.net Ecotoxicity studies are conducted on various aquatic organisms to assess these risks.
Toxicity to Aquatic Invertebrates: Studies on Daphnia magna (water flea) have determined the EC50 (the concentration causing an effect in 50% of the population) to be 47 mg/L over 48 hours. The chronic No Observed Effect Concentration (NOEC) was found to be 51 mg/L over 21 days. msd.com
Toxicity to Fish: For the fathead minnow (Pimephales promelas), the LC50 (lethal concentration for 50% of the population) was determined to be greater than 100 mg/L after 96 hours of exposure. msd.com However, recent studies on zebrafish (Danio rerio) embryos have shown that a cocktail of pharmaceuticals including metamizole can induce mortality, decrease hatching rates, and cause developmental abnormalities such as body malformations and edemas. nih.govnih.gov The LC50 for metamizole alone in zebrafish embryos was reported as 4.69 mg/mL. nih.govnih.gov
Toxicity to Algae: The 72-hour EC50 for algae was reported to be over 100 mg/L. msd.com
While some acute toxicity values are relatively high, the potential for chronic effects and the impact of mixtures of pharmaceuticals in the environment are still areas of active research. nih.gov The classification of metamizole as toxic to aquatic life with long-lasting effects highlights the need for continued monitoring and risk assessment. msd.comedqm.eu
| Organism | Endpoint | Concentration | Exposure Time |
|---|---|---|---|
| Pimephales promelas (fathead minnow) | LC50 | > 100 mg/L | 96 hours msd.com |
| Daphnia magna (water flea) | EC50 | 47 mg/L | 48 hours msd.com |
| Daphnia magna (water flea) | NOEC (chronic) | 51 mg/L | 21 days msd.com |
| Algae | EC50 | > 100 mg/L | 72 hours msd.com |
| Danio rerio (zebrafish) embryo | LC50 | 4.69 mg/mL | Not specified nih.govnih.gov |
Q & A
Q. What experimental methods are recommended for synthesizing nanoscale magnesium oxide (MgO) from magnesium nitrate hexahydrate?
The co-precipitation method is widely used, where magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) acts as a precursor. Sodium hydroxide (NaOH) is added as a precipitant under controlled pH and temperature. Post-synthesis, washing with ethanol and DI water removes impurities, followed by calcination to form MgO nanoparticles. Characterization via XRD confirms crystallinity, while TEM reveals particle morphology .
Q. How can magnesium chloride hexahydrate (MgCl₂·6H₂O) be structurally characterized to assess purity and crystal integrity?
X-ray diffraction (XRD) is critical for verifying crystal structure and purity. For example, sharp diffraction peaks matching standard MgCl₂·6H₂O patterns indicate high crystallinity. Thermogravimetric analysis (TGA) complements this by quantifying dehydration steps (e.g., hexahydrate → tetrahydrate at ~70°C) and identifying impurities .
Q. What role does magnesium nitrate hexahydrate play in thermal energy storage systems?
As a phase change material (PCM), Mg(NO₃)₂·6H₂O exhibits high enthalpy (~160 kJ/kg) and operates within medium-temperature ranges (~117°C). Encapsulation techniques using polymers or composites mitigate issues like supercooling and phase separation. Experimental optimization of nucleating agents (e.g., CaSO₄·2H₂O) improves cycling stability .
Advanced Research Questions
Q. How do heating rate variations during thermal decomposition of MgCl₂·6H₂O affect the physicochemical properties of MgO?
Higher heating rates (e.g., 10°C/min) accelerate dehydration but may retain structural water, leading to incomplete decomposition. Lower rates (1–5°C/min) allow stepwise removal of water molecules, producing purer MgO. TG-DSC analysis under controlled conditions reveals distinct mass loss stages, correlating with hydrate transitions (hexahydrate → tetrahydrate → anhydrous MgCl₂). XRD and TEM further link decomposition kinetics to MgO crystallite size and surface morphology .
Q. What strategies resolve contradictions in reported dehydration temperatures for MgCl₂·6H₂O across studies?
Discrepancies arise from differences in experimental setups (e.g., heating rates, sample purity). For example, Zondag (2013) observed tetrahydrate formation at 70°C (1°C/min), while Whiting (2014) reported a broader range (25–115°C) at 2°C/min. Standardizing protocols (e.g., inert atmosphere, calibrated equipment) and using complementary techniques (e.g., in-situ XRD) can reconcile data .
Q. How can computational methods enhance understanding of magnesium hexahydrate interactions in deep eutectic solvents (DES)?
Density functional theory (DFT) simulations model hydrogen bonding and ion-pair interactions in DES systems (e.g., MgCl₂·6H₂O with choline chloride). Experimental validation via Raman spectroscopy and phase diagrams identifies optimal molar ratios for solvent stability. This approach aids in designing solvents for biocatalysis or extraction .
Q. What methodologies optimize magnesium hydrogels for moisture harvesting and iodine sequestration?
Incorporate Mg(NO₃)₂·6H₂O into polymer matrices (e.g., polyvinyl alcohol) via non-aqueous emulsion precipitation. Characterize hygroscopicity using dynamic vapor sorption (DVS) and iodine uptake via UV-Vis spectroscopy. Adjust crosslinking density and salt concentration to balance mechanical stability and functional performance .
Methodological Considerations
- Controlled Dehydration: Use TGA coupled with mass spectrometry (TGA-MS) to track water release and detect hydrolysis byproducts (e.g., MgOHCl) during MgCl₂·6H₂O decomposition .
- Nanoparticle Synthesis: Optimize co-precipitation parameters (e.g., pH, stirring speed) to control MgO particle size. Ethanol washing reduces agglomeration .
- Phase Change Material Design: Address supercooling in MgCl₂·6H₂O by adding nucleating agents (e.g., SrCO₃) and thickeners (e.g., cellulose derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
